![molecular formula C9H14Br2N4 B2688913 2-{7-Methylimidazo[1,2-a]pyrimidin-2-yl}ethan-1-amine dihydrobromide CAS No. 1423032-45-4](/img/structure/B2688913.png)
2-{7-Methylimidazo[1,2-a]pyrimidin-2-yl}ethan-1-amine dihydrobromide
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Overview
Description
“2-{7-Methylimidazo[1,2-a]pyrimidin-2-yl}ethan-1-amine dihydrobromide” is a derivative of imidazo[1,2-a]pyridine . Imidazo[1,2-a]pyridine derivatives have been shown to possess a broad range of biological activity . They are used in the role of light-sensitive dyes, optical media for data storage, pesticides, and fungicides . The imidazo[1,2-a]pyridine moiety can be found in the molecules of many active pharmaceutical ingredients .
Synthesis Analysis
The synthesis of 2-methylimidazo[1,2-a]pyridine, a related compound, has been described in the literature . 2-Amino-1-propargylpyridinium and 2-amino-1-(2-bromoallyl)pyridinium bromides reacted with sodium methoxide, leading to the formation of 2-methylimidazo[1,2-a]pyridine .Molecular Structure Analysis
The structures of 2-amino-1-propargylpyridinium and 2-amino-1-(2-bromoallyl)pyridinium bromides, which are precursors in the synthesis of 2-methylimidazo[1,2-a]pyridine, were established on the basis of X-ray structural analysis .Chemical Reactions Analysis
2-Methylimidazo[1,2-a]pyridine further reacted with bromine and iodine, providing 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides . The structure of these trihalides was confirmed by X-ray structural analysis .Scientific Research Applications
Antituberculosis Agents
Imidazo[1,2-a]pyridine analogues, which include the compound , have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . Some examples of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Antimicrobial Activity
The compound has shown potential as an antimicrobial agent. For instance, 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide, a derivative of 2-methylimidazo[1,2-a]pyridine, showed antimicrobial properties against Staphylococcus aureus .
Anti-fibrosis Activity
Some derivatives of the compound have displayed better anti-fibrosis activity than Pirfenidone (PFD), Bipy55’ DC, and 24PDC on HSC-T6 cells .
Light-sensitive Dyes
Imidazo[1,2-a]pyridine derivatives have been used as light-sensitive dyes .
Optical Media for Data Storage
These compounds have also found use in optical media for data storage .
Pesticides and Fungicides
Imidazo[1,2-a]pyridine derivatives have been used as pesticides and fungicides .
Fluorescent Probes
Imidazo[1,2-a]pyridine derivatives have been used as fluorescent probes for in vitro and in vivo determination of mercury and iron ions .
Active Pharmaceutical Ingredients
The imidazo[1,2-a]pyridine moiety can be found in the molecules of many active pharmaceutical ingredients, such as zolimidine (antiulcer drug), zolpidem (a medication for the treatment of insomnia and restoration of brain dysfunctions), and saripidem (a sedative and anxiolytic drug) .
Mechanism of Action
Target of Action
Similar compounds, such as imidazo[1,2-a]pyridine derivatives, have been shown to possess a broad range of biological activity .
Biochemical Pathways
Similar compounds have been shown to interact with various biological pathways, leading to a broad spectrum of effects .
Result of Action
Similar compounds have been shown to possess antimicrobial properties .
properties
IUPAC Name |
2-(7-methylimidazo[1,2-a]pyrimidin-2-yl)ethanamine;dihydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4.2BrH/c1-7-3-5-13-6-8(2-4-10)12-9(13)11-7;;/h3,5-6H,2,4,10H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYPUVNRBOQYXRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=CN2C=C1)CCN.Br.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Br2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{7-Methylimidazo[1,2-a]pyrimidin-2-yl}ethan-1-amine dihydrobromide | |
CAS RN |
1423032-45-4 |
Source
|
Record name | 2-{7-methylimidazo[1,2-a]pyrimidin-2-yl}ethan-1-amine dihydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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